Methyl 2-methylbut-3-ynoate
Description
Structural Classification and Significance
Methyl 2-methylbut-3-ynoate is an organic compound classified as an alkynoate ester. Its structure features a four-carbon butynoate backbone with a methyl group at the second carbon position (the α-carbon) and a terminal alkyne (carbon-carbon triple bond) between the third and fourth carbons. The ester functional group is a methyl ester. Its systematic IUPAC name is this compound. nih.govsigmaaldrich.com
This compound belongs to the broader family of 2-alkynoates, which are recognized as exceptionally valuable and versatile building blocks in the field of organic synthesis. nih.govd-nb.inforesearchgate.net The significance of alkynoate esters stems from the unique reactivity conferred by the electron-withdrawing ester group on the carbon-carbon triple bond. researchgate.net This electronic feature makes them powerful synthetic tools, capable of participating in a wide array of chemical transformations to produce a diverse range of more complex molecules. nih.govd-nb.inforesearchgate.net Their utility is demonstrated in the synthesis of various heterocyclic compounds and other functionalized organic structures. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₂ | nih.gov |
| Molecular Weight | 112.13 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 387401-01-6 | nih.gov |
| InChI Key | IXLXCUWRPMTLOH-UHFFFAOYSA-N | nih.govfluorochem.co.uk |
| Canonical SMILES | CC(C#C)C(=O)OC | nih.govfluorochem.co.uk |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Overview of Research Trajectories for Alkynoate Esters
The synthetic potential of alkynoate esters has spurred significant research into their preparation and application. A major research trajectory involves the development of efficient catalytic methods for their synthesis. Palladium-catalyzed oxidative carbonylation of terminal alkynes and alcohols has emerged as an attractive and highly studied route to produce 2-alkynoates. nih.govd-nb.inforesearchgate.net This approach is valued for its ability to construct the alkynoate framework under relatively mild conditions. d-nb.info Research has focused on optimizing these catalyst systems, exploring various ligands and reaction conditions to improve yields and broaden the scope of applicable substrates, including various primary alcohols. nih.govd-nb.inforesearchgate.net Alternative synthetic strategies include the carboxylation of terminal alkynyl anions and the dehydration of β-ketoesters. nih.gov
Another prominent area of research focuses on the transformation of alkynoate esters into complex molecular architectures. They are key intermediates in the synthesis of heterocyclic compounds. researchgate.net For instance, radical cyclization reactions of aryl alkynoates have been developed to produce coumarin (B35378) derivatives, which are significant structural motifs in medicinal and materials chemistry. researchgate.netscispace.com These reactions often employ transition-metal catalysts and can be designed to incorporate a variety of functional groups. researchgate.net Furthermore, alkynoate esters serve as substrates in hydrogenation reactions, where selective reduction of the ester in the presence of the alkyne group has been a subject of investigation. st-andrews.ac.uk The diverse reactivity of alkynoates also extends to their use in cycloaddition reactions and as precursors for fully substituted pyrazoles through multi-component reactions. scispace.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylbut-3-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-5(2)6(7)8-3/h1,5H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLXCUWRPMTLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Methylbut 3 Ynoate
Established Synthetic Routes and Precursors
Traditional synthetic pathways to Methyl 2-methylbut-3-ynoate generally rely on a multi-step approach, often commencing with the commercially available precursor, 2-methyl-3-butyn-2-ol (B105114). This tertiary alcohol serves as a robust starting point due to its structural similarity to the target molecule.
One of the most well-established routes involves the initial conversion of 2-methyl-3-butyn-2-ol to 2-methyl-3-butynoic acid, followed by a classical Fischer esterification.
Synthesis of 2-methyl-3-butynoic acid:
A common method for the synthesis of acetylenic carboxylic acids involves the carbonation of a corresponding metal acetylide. In this case, the terminal alkyne of a protected form of 2-methyl-3-butyn-2-ol can be deprotonated with a strong base, such as sodium amide or an organolithium reagent, to form the acetylide. This intermediate is then reacted with carbon dioxide to yield the carboxylate salt, which upon acidic workup, gives 2-methyl-3-butynoic acid. The protective group on the hydroxyl function is crucial to prevent interference with the strong base.
| Step | Reactants | Reagents | Product |
| 1 | Protected 2-methyl-3-butyn-2-ol | 1. Strong Base (e.g., NaNH2, n-BuLi) 2. CO2 3. H3O+ | 2-methyl-3-butynoic acid |
Fischer Esterification:
Once 2-methyl-3-butynoic acid is obtained, it can be esterified to the desired methyl ester using the Fischer esterification method. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The equilibrium of the reaction is driven towards the product by using a large excess of methanol and/or by removing the water formed during the reaction. athabascau.camasterorganicchemistry.com
| Reactants | Catalyst | Conditions | Product |
| 2-methyl-3-butynoic acid, Methanol | H2SO4 (catalytic) | Reflux | This compound |
An alternative established approach circumvents the isolation of the carboxylic acid by reacting a metal acetylide of a protected 2-methyl-3-butyne derivative directly with methyl chloroformate. This method offers a more direct route to the ester but requires careful control of reaction conditions to avoid side reactions.
Emerging Synthetic Strategies
More contemporary approaches to the synthesis of this compound focus on improving efficiency, reducing step counts, and utilizing milder reaction conditions. A particularly promising emerging strategy is the direct oxidative carbonylation of 2-methyl-3-butyn-2-ol.
This method involves the reaction of the precursor alcohol with carbon monoxide and methanol in the presence of a palladium-based catalyst system. researchgate.net The reaction is typically carried out under an atmosphere of carbon monoxide and oxygen. This process is highly atom-economical as it directly incorporates the carbonyl group and the methyl group in a single step.
| Precursor | Reagents | Catalyst System | Product |
| 2-methyl-3-butyn-2-ol | Carbon Monoxide, Methanol, Oxygen | PdI2-KI | This compound |
Research in this area is focused on optimizing the catalyst system to improve yields, selectivity, and catalyst longevity. The development of more robust and active catalysts could render this a highly attractive method for the industrial production of this compound.
Considerations in Scalable Synthesis Protocols
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
For Established Routes (via 2-methyl-3-butynoic acid):
Handling of Reagents: The use of strong bases like sodium amide and organolithium reagents necessitates stringent anhydrous conditions and specialized handling procedures to mitigate their pyrophoric nature.
Waste Management: The generation of salt byproducts from the neutralization and workup steps requires efficient disposal and waste treatment protocols.
Process Optimization: To maximize yield in the Fischer esterification, efficient water removal techniques, such as azeotropic distillation, are crucial. The large excess of methanol required also necessitates effective recovery and recycling systems.
For Emerging Strategies (Oxidative Carbonylation):
Gas Handling: The use of carbon monoxide, a toxic gas, requires specialized high-pressure reactor systems and robust safety protocols to prevent leaks and exposure.
Catalyst Cost and Recovery: Palladium catalysts can be expensive. Therefore, developing methods for efficient catalyst recovery and recycling is paramount for the economic viability of the process. Catalyst deactivation and lifetime are also critical parameters to investigate.
Reaction Control: The oxidative carbonylation reaction can be exothermic, requiring effective temperature control to prevent runaway reactions and ensure product selectivity.
A comparative analysis of the key considerations for scaling up both approaches is presented below:
| Consideration | Established Route (via Carboxylic Acid) | Emerging Route (Oxidative Carbonylation) |
| Safety | Handling of strong bases. | Handling of high-pressure, toxic carbon monoxide. |
| Atom Economy | Moderate, involves multiple steps and byproducts. | High, direct conversion. |
| Catalyst | Acid catalyst for esterification (low cost). | Palladium catalyst (higher cost, requires recovery). |
| Process Steps | Multiple discrete steps. | Often a single, continuous process. |
| Waste | Salt byproducts from neutralization. | Primarily catalyst residues. |
Ultimately, the choice of a scalable synthetic route will depend on a thorough evaluation of these factors, balancing the initial capital investment, operational costs, safety considerations, and the desired production volume.
Chemical Reactivity and Transformation Studies of Methyl 2 Methylbut 3 Ynoate
Mechanistic Pathways of Alkyne Functionalization
The reactivity of Methyl 2-methylbut-3-ynoate is dominated by the presence of the carbon-carbon triple bond (alkyne) and the ester functional group. The alkyne moiety is an electron-rich region, making it susceptible to attack by electrophiles and a versatile handle for a variety of transformations.
Hydration and Hydrofunctionalization Reactions
The addition of water across the alkyne bond in this compound, a reaction known as hydration, is anticipated to proceed under acidic conditions, typically with the aid of a mercury salt catalyst (such as mercuric sulfate) or other transition metal catalysts (like gold or platinum). Following Markovnikov's rule, the initial enol intermediate would be formed by the addition of a hydroxyl group to the more substituted carbon of the alkyne. This enol would then tautomerize to the more stable keto form, yielding a β-keto ester.
Hydrofunctionalization, the addition of other small molecules across the triple bond, can also be predicted. For instance, hydrohalogenation with hydrogen halides (HX) would likely follow a similar Markovnikov addition pattern, leading to the formation of a vinyl halide.
Cycloaddition Reactions (e.g., Huisgen Cycloadditions in a general context)
Cycloaddition reactions offer a powerful method for constructing cyclic molecules from unsaturated precursors. The alkyne in this compound can participate as a dipolarophile in 1,3-dipolar cycloadditions, such as the Huisgen cycloaddition. In a general context, the reaction of an azide (B81097) with an alkyne yields a 1,2,3-triazole. The classic thermal Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers. However, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole under mild conditions. A ruthenium-catalyzed variant (RuAAC) can provide the 1,5-regioisomer.
The general scheme for a Huisgen cycloaddition is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Organic Azide | Terminal Alkyne | Heat | Mixture of 1,4- and 1,5-triazoles |
| Organic Azide | Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole |
| Organic Azide | Terminal Alkyne | Ruthenium | 1,5-disubstituted 1,2,3-triazole |
Ester Group Transformations
The ester functionality of this compound provides another avenue for chemical modification.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. In a base-catalyzed process, an alkoxide acts as the nucleophile, attacking the carbonyl carbon. To drive the equilibrium towards the desired product, the alcohol reactant is often used in a large excess.
For this compound, reaction with an alcohol such as ethanol (B145695) in the presence of an acid or base catalyst would be expected to yield Ethyl 2-methylbut-3-ynoate and methanol (B129727).
Reduction Methodologies for Ester to Alcohol Conversion
The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the methoxy (B1213986) group and a second hydride attack on the resulting aldehyde intermediate. A subsequent aqueous workup protonates the resulting alkoxide to yield the corresponding alcohol, 2-methylbut-3-yn-1-ol.
A summary of expected reduction outcomes:
| Starting Material | Reagent | Product |
|---|
Stereochemical Aspects in this compound Reactions
The stereochemistry of reactions involving this compound is primarily relevant when new stereocenters are formed. In the case of hydration, the product is a ketone with no new stereocenter. However, in reactions such as certain cycloadditions or reductions of the alkyne to an alkene, stereochemical outcomes become important. For instance, the reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), while dissolving metal reduction (e.g., sodium in liquid ammonia) would yield the trans-alkene.
The creation of a stereocenter at the carbon bearing the methyl group would require reactions that differentiate the two faces of the molecule, often involving chiral reagents or catalysts.
Catalytic Approaches in this compound Derivatization
No specific research data was found on the catalytic derivatization of this compound.
Radical Reactions and Mechanistic Interpretations
There is no available information on radical reactions specifically involving this compound to provide detailed research findings or mechanistic interpretations.
Metal-Mediated and Organometallic Reactions
Detailed research findings on metal-mediated and organometallic reactions of this compound are not present in the surveyed scientific literature.
Advanced Analytical Characterization of Methyl 2 Methylbut 3 Ynoate and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of Methyl 2-methylbut-3-ynoate, distinct signals corresponding to each unique proton environment are expected. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet. The propargylic proton (-CH) would present as a quartet due to coupling with the adjacent methyl group protons. The terminal alkyne proton (≡C-H) typically appears as a singlet, and the protons of the methyl group adjacent to the chiral center (-CH(CH₃)) would be a doublet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are anticipated. The carbonyl carbon of the ester group is expected to resonate at the lowest field. The two sp-hybridized carbons of the alkyne would have characteristic chemical shifts. The remaining signals would correspond to the methoxy carbon, the chiral methine carbon, and the methyl carbon.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.75 | Singlet | -OCH₃ |
| ¹H | ~3.10 | Quartet | -CH(CH₃)- |
| ¹H | ~2.20 | Singlet | ≡C-H |
| ¹H | ~1.45 | Doublet | -CH(CH₃)- |
| ¹³C | ~172 | - | C=O |
| ¹³C | ~80 | - | -C≡ |
| ¹³C | ~75 | - | ≡C-H |
| ¹³C | ~52 | - | -OCH₃ |
| ¹³C | ~30 | - | -CH(CH₃)- |
Note: Data is based on predictive models and may vary from experimental values.
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 112.13 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 112.
The fragmentation of the molecular ion is expected to occur via characteristic pathways for esters and alkynes. Alpha-cleavage adjacent to the carbonyl group could result in the loss of the methoxy radical (•OCH₃) to yield an acylium ion. Another common fragmentation for esters is the loss of the alkoxy group as an alcohol following a McLafferty rearrangement if a gamma-hydrogen is available, though this is not possible for the parent compound. Cleavage at the bond alpha to the alkyne is also a favorable fragmentation pathway. jove.com
Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 112 | [C₆H₈O₂]⁺ | Molecular Ion (M⁺) |
| 97 | [C₅H₅O₂]⁺ | Loss of a methyl radical (•CH₃) |
| 81 | [C₄H₅O]⁺ | Loss of the methoxy group (•OCH₃) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
The most prominent peaks would be the C=O stretch of the ester, the ≡C-H stretch of the terminal alkyne, and the C≡C triple bond stretch. The presence of sp³ C-H bonds from the methyl and methine groups would also be evident.
Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 |
| sp³ C-H | C-H Stretch | 2850-3000 |
| Alkyne | C≡C Stretch | 2100-2260 |
| Ester | C=O Stretch | ~1735 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of organic molecules like this compound.
HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method. chromatographyonline.comhplc.euwaters.com
A C18 column would likely be used as the stationary phase, which is nonpolar. The mobile phase would be a polar mixture, such as acetonitrile (B52724) and water, with the composition adjusted to achieve optimal separation. Detection could be accomplished using a UV detector, as the ester functionality, although not a strong chromophore, should provide sufficient absorbance at lower wavelengths.
Proposed HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 silica (B1680970) gel (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
The sample would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and its interactions with the stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing both qualitative and quantitative data.
Proposed GC-MS Method for this compound
| Parameter | Condition |
|---|---|
| Column | Nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial oven temperature held, then ramped to a final temperature |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Detection | Scan mode for qualitative analysis, SIM mode for quantitative analysis |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This enhancement is primarily achieved through the use of stationary phase particles with a diameter of less than 2 µm, which necessitates instrumentation capable of handling the resulting high backpressures. For the analysis of this compound and its derivatives, UPLC coupled with mass spectrometry (UPLC-MS) provides a powerful tool for identification, quantification, and purity assessment.
Given the non-polar nature of this compound, a reversed-phase UPLC method is the most appropriate approach. A typical setup would involve a C18 stationary phase, which is effective for the retention and separation of small, hydrophobic molecules. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile or methanol (B129727), and water. The addition of a small percentage of formic acid to the mobile phase can aid in the ionization of the analyte for mass spectrometric detection, although it is not strictly necessary for separation.
A hypothetical UPLC-MS method for the analysis of this compound is detailed in the table below. The gradient elution allows for the effective separation of the target compound from potential impurities and reaction byproducts, which may have different polarities. The short run time is a key advantage of UPLC, enabling high-throughput analysis.
Table 1: Hypothetical UPLC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatography System | Acquity UPLC I-Class or similar |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Gradient Program | 0-0.5 min: 95% A, 5% B0.5-3.0 min: Linear gradient to 5% A, 95% B3.0-3.5 min: 5% A, 95% B3.5-4.0 min: Return to 95% A, 5% B4.0-5.0 min: Equilibration at 95% A, 5% B |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Data Acquisition Range | m/z 50-500 |
Chiral Analysis for Enantiomeric Purity (if applicable for specific transformations)
The chiral center at the C2 position of this compound means that it can exist as a pair of enantiomers. In the context of asymmetric synthesis or transformations involving this compound, the determination of its enantiomeric purity is crucial. The direct separation of the enantiomers of this compound by chiral chromatography can be challenging. This is because the alkyne moiety is not a strong chromophore, making UV detection difficult, and the small size of the molecule may not allow for sufficient interaction with a chiral stationary phase to achieve baseline separation.
A common and effective strategy to overcome these challenges is the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column. A widely used chiral derivatizing agent is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. However, for an ester like this compound, a more suitable approach would be to first hydrolyze the ester to the corresponding carboxylic acid, 2-methylbut-3-ynoic acid, and then react the acid with a chiral alcohol, such as (R)-(-)-2-butanol, in the presence of a coupling agent to form diastereomeric esters.
The resulting diastereomeric esters can then be analyzed by a standard chromatographic technique such as gas chromatography (GC) or HPLC on an achiral column. The relative peak areas of the two diastereomers would correspond to the enantiomeric ratio of the original this compound.
An alternative approach for the chiral analysis of alkynes involves the formation of cobalt complexes. Dicobalt octacarbonyl can react with the alkyne functionality to form a stable hexacarbonyl dicobalt complex. If the alkyne is chiral, this reaction will produce a mixture of diastereomeric complexes that can be separated by chiral HPLC. nih.gov This method is particularly useful for alkynes that lack other functional groups suitable for derivatization.
Table 2: Proposed Strategy for Chiral Analysis of this compound via Diastereomeric Derivatization
| Step | Procedure |
| 1. Hydrolysis | Base-catalyzed hydrolysis of this compound to yield 2-methylbut-3-ynoic acid. |
| 2. Derivatization | Reaction of the resulting carboxylic acid with (R)-(-)-2-butanol using a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) to form diastereomeric esters. |
| 3. Chromatographic Separation | Separation of the diastereomeric esters using reversed-phase UPLC on a C18 column or GC on a suitable capillary column (e.g., DB-5 or HP-5). |
| Chromatographic System | UPLC-MS or GC-MS |
| Column (UPLC) | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase (UPLC) | Gradient of Acetonitrile and Water |
| Column (GC) | Agilent J&W DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas (GC) | Helium |
| Temperature Program (GC) | 50 °C (2 min hold), then ramp to 250 °C at 10 °C/min |
| Detection | Mass Spectrometry (to confirm the identity of the diastereomers) |
| Quantification | Integration of the peak areas of the two separated diastereomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [ |
Computational and Theoretical Chemistry Studies on Alkynoate Systems
Quantum Mechanical Investigations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule. For alkynoate systems, methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to provide a detailed picture of electron distribution, orbital interactions, and bonding characteristics.
DFT calculations are used to determine the optimized geometry of the molecule and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |
|---|---|---|---|
| LP (O1) | π* (C=O) | Lone Pair → Carbonyl Antibond | 35.8 |
| LP (O2) | π* (C=O) | Lone Pair → Carbonyl Antibond | 1.5 |
| LP (O1) | σ* (C-O2) | Lone Pair → Sigma Antibond | 2.1 |
| π (C≡C) | π* (C=O) | Pi Bond → Carbonyl Antibond | 5.4 |
| LP (O2) | π* (C≡C) | Lone Pair → Alkyne Antibond | 3.2 |
Note: Data are representative values for a model alkynoate system, illustrating typical orbital interactions. O1 refers to the carbonyl oxygen and O2 to the ester ether oxygen.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces and identify key intermediates and transition states. ufs.ac.za For alkynoate systems, DFT and high-level coupled-cluster methods have been successfully applied to model reactions such as the metal-free cyanomethylation of aryl alkynoates. nih.govnih.gov
Such studies begin by proposing a plausible reaction pathway, which is then systematically investigated. Geometries of reactants, intermediates, transition states, and products are optimized, and their energies are calculated. A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is characterized by having exactly one imaginary vibrational frequency. rsc.org Locating these fleeting structures is crucial, as the energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which governs the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located TS correctly connects the intended reactant and product. rsc.org
In the cyanomethylation of aryl alkynoates, computational modeling has shown that the reaction proceeds through several key steps:
Initiation: Homolytic cleavage of a radical initiator.
Radical Formation: Abstraction of a hydrogen atom from acetonitrile (B52724) to form the cyanomethyl radical.
Electrophilic Attack: The cyanomethyl radical attacks the C≡C triple bond of the alkynoate to form an alkenyl radical intermediate.
Cyclization: An intramolecular spirocyclization of the alkenyl radical occurs.
Rearrangement: An ester migration takes place to yield a more stable radical intermediate. nih.govrsc.org
By calculating the free energy for each step, the rate-determining step—the one with the highest activation barrier—can be identified.
| Reaction Step | Description | Reaction Free Energy (ΔG_rxn) (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|
| 8a → 9a | Electrophilic attack of cyanomethyl radical | -24.2 | 6.9 |
| 9a → 10a | Intramolecular spirocyclization | -15.3 | 6.0 |
| 9a → 12a | Alternative intramolecular cyclization | -15.7 | 11.8 |
Note: Data are adapted from a computational study on the cyanomethylation of an aryl alkynoate derivative and represent key kinetic and thermodynamic parameters. rsc.org
Conformational Analysis and Stereoelectronic Effects
Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. lumenlearning.comlibretexts.org For a flexible molecule like Methyl 2-methylbut-3-ynoate, multiple conformers exist, each with a distinct energy. Computational methods are used to locate the energy minima corresponding to stable conformers and the transition states that separate them, revealing the energy landscape of the molecule. illinois.edumdpi.com
The relative stability of these conformers is dictated by a combination of steric and stereoelectronic effects. utdallas.edu Stereoelectronic effects are stabilizing interactions that arise from the geometric alignment of molecular orbitals. wikipedia.orgbaranlab.org They are fundamentally different from steric hindrance, which is a destabilizing effect due to electron-cloud repulsion. msu.ru
In alkynoate esters, a key stereoelectronic interaction is hyperconjugation involving the ester group's oxygen lone pairs and the alkyne moiety. The orientation of the methyl ester group relative to the rest of the molecule determines the efficiency of orbital overlap. For example, a conformation where a lone pair on the ether oxygen is anti-periplanar to the C-C triple bond allows for maximum stabilizing interaction (n_O → π*_{C≡C}). imperial.ac.uk Conversely, conformations where bulky groups are forced into close proximity (e.g., a gauche interaction) are destabilized by steric strain. The final populated conformation at equilibrium is a balance of these competing effects.
| Dihedral Angle | Description | Dominant Effect | Relative Stability |
|---|---|---|---|
| C(alkyne)-C-O-C(methyl) ≈ 180° | Anti-periplanar arrangement | Favorable n_O → π*_{C≡C} hyperconjugation | High |
| C(alkyne)-C-O-C(methyl) ≈ 0° | Syn-periplanar arrangement | Steric repulsion between methyl and alkyne groups | Low |
| C(alkyne)-C-O-C(methyl) ≈ ±60° | Gauche arrangement | Reduced hyperconjugation and moderate steric strain | Intermediate |
Note: This table illustrates the principles of how dihedral angles influence stability through stereoelectronic and steric effects in a model alkynoate ester.
Solvent Effects on Reactivity through Continuum Models
Reactions are rarely performed in the gas phase; they typically occur in a solvent, which can dramatically influence reactivity. miami.edu Computational modeling of solvent effects is therefore essential for making accurate predictions. One of the most efficient ways to account for bulk solvent behavior is through the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). wikipedia.org
These models treat the solvent not as individual molecules but as a continuous, polarizable dielectric medium. frontiersin.org The solute molecule is placed within a cavity carved out of this dielectric. The solute's electric field polarizes the surrounding medium, which in turn creates a reaction field that acts back on the solute, leading to its stabilization. The free energy of solvation (ΔG_solv) is the calculated energy difference between the molecule in the gas phase and in solution.
The magnitude of this stabilization depends on the polarity of the solvent (its dielectric constant) and the charge distribution of the solute. Polar or charged species are stabilized more effectively by polar solvents than nonpolar ones. Crucially, the extent of solvation can differ for reactants, transition states, and products. If a transition state is more polar than the reactants, a polar solvent will stabilize it more, lowering the activation energy and accelerating the reaction. Conversely, if the reactants are better solvated than the transition state, the reaction rate will decrease. researchgate.net Continuum models allow for the calculation of these effects, providing a more realistic picture of reaction kinetics in solution. rsc.org
| Species | ΔG_solv (Hexane, ε=1.9) (kcal/mol) | ΔG_solv (Acetonitrile, ε=37.5) (kcal/mol) |
|---|---|---|
| Reactant (R) | -2.0 | -6.0 |
| Transition State (TS) | -3.5 | -12.0 |
| Gas Phase ΔG‡ (TS - R) | 20.0 | |
| Solvated ΔG‡ (Hexane) | 18.5 | |
| Solvated ΔG‡ (Acetonitrile) | 14.0 |
Note: This table presents hypothetical data illustrating how a polar solvent (Acetonitrile) can preferentially stabilize a polar transition state more than the reactant, leading to a significant reduction in the activation energy (ΔG‡) compared to a nonpolar solvent (Hexane) or the gas phase.
Applications of Methyl 2 Methylbut 3 Ynoate in Complex Organic Synthesis
A Versatile Building Block in Multistep Synthesis
The reactivity of the carbon-carbon triple bond in conjunction with the electron-withdrawing nature of the ester group makes Methyl 2-methylbut-3-ynoate a highly versatile building block in multistep organic synthesis. One of the most powerful transformations for alkynes is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov This reaction is a cornerstone in the synthesis of five-membered rings, which are prevalent in many biologically active molecules.
The general mechanism, widely accepted for this transformation, involves the formation of a dicobalt hexacarbonyl alkyne complex. wikipedia.orgillinois.edu Subsequent coordination of an alkene, followed by migratory insertion of carbon monoxide and reductive elimination, yields the cyclopentenone product. wikipedia.orgillinois.edu The intramolecular version of the Pauson-Khand reaction is particularly powerful for constructing fused bicyclic systems, a common motif in the total synthesis of terpenes and other complex natural products. nih.gov Given its structure, this compound is an ideal candidate for such cycloadditions, offering a direct route to highly functionalized cyclopentenones that can be further elaborated.
| Reactant Type | Specific Example/Class | Role in Pauson-Khand Reaction |
|---|---|---|
| Alkyne | This compound | The '2' component in the [2+2+1] cycloaddition |
| Alkene | Various simple and functionalized alkenes | The second '2' component in the cycloaddition |
| Carbon Monoxide Source | Dicobalt octacarbonyl (often as a complex) | The '1' component, providing the carbonyl group for the cyclopentenone ring |
Precursor for Heterocyclic Compound Synthesis
Alkynoates are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, leveraging the reactivity of the triple bond to construct ring systems containing heteroatoms. dtu.dk The electron-deficient nature of the alkyne in this compound makes it susceptible to nucleophilic attack, a key step in many cyclization reactions.
One notable application is in the synthesis of pyrazoles. Research has demonstrated that 2-alkynoates can undergo a copper-mediated three-component reaction with amines and nitriles to afford fully substituted pyrazoles. This transformation is believed to proceed through a tandem sequence of conjugate addition, 1,2-addition, and subsequent N-N bond formation. The versatility of this method allows for the creation of a diverse library of pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry.
Furthermore, the general reactivity of alkynoates extends to the synthesis of other heterocycles. For instance, cycloaddition reactions with various partners can lead to the formation of furans, thiophenes, and pyridines, depending on the chosen reagents and reaction conditions. The presence of the methyl group at the 2-position of this compound can influence the regioselectivity of these cycloadditions, offering a degree of control over the final product's structure.
Role in Natural Product Total Synthesis as an Intermediate (referencing related alkynoates)
While specific examples of the use of this compound in the total synthesis of natural products are not extensively documented, the utility of related alkynoates as key intermediates is well-established. The cyclopentenone core, accessible through the Pauson-Khand reaction of alkynoates, is a structural motif found in numerous natural products, including various terpenes. nih.gov The strategic application of this reaction allows for the rapid and efficient construction of complex carbon skeletons.
For instance, the total synthesis of various terpenes has successfully employed intramolecular Pauson-Khand reactions of enynes to construct fused ring systems. nih.gov By analogy, an appropriately designed synthetic route could utilize this compound to introduce a functionalized five-membered ring as a central feature of a target natural product.
Moreover, the functional handles present in this compound—the ester and the alkyne—can be readily transformed into other functional groups, providing the flexibility needed for the later stages of a complex synthesis. The ester can be hydrolyzed, reduced, or converted to an amide, while the alkyne can participate in a plethora of other transformations beyond cycloadditions, such as hydrations, reductions, and coupling reactions. A related compound, methyl 3-bromomethylbut-3-enoate, has been utilized as a building block in the synthesis of bioactive compounds, highlighting the synthetic utility of this structural class. researchgate.net
Development of Advanced Materials Precursors (e.g., monomers)
The field of polymer chemistry offers another promising avenue for the application of this compound. Activated alkynes, such as alkynoates, can participate in nucleophilic conjugate additions, which have been explored for step-growth polymerizations. These reactions can lead to the formation of heteroatom-containing polymers with novel compositions and properties.
The polymerization of related monomers, such as methyl methacrylate, is a well-established industrial process. nih.gov The incorporation of an alkyne functionality, as is present in this compound, opens up possibilities for creating polymers with unique characteristics. The triple bond can be preserved in the polymer backbone, providing sites for post-polymerization modification through click chemistry or other alkyne-specific reactions. This allows for the precise tuning of the material's properties, such as its solubility, thermal stability, and cross-linking capabilities.
Future Research Directions and Unexplored Avenues
Sustainable Synthesis Routes and Green Chemistry Advancements
The future synthesis of Methyl 2-methylbut-3-ynoate will likely pivot towards greener and more sustainable methodologies, moving away from classical approaches that may involve harsh reagents or generate significant waste. A primary area for exploration is the catalytic carboxylation of terminal alkynes using carbon dioxide (CO₂) as a renewable C1 feedstock. organic-chemistry.orgmdpi.com This approach aligns with the principles of green chemistry by utilizing a greenhouse gas as a raw material.
Research could focus on adapting known catalytic systems for the carboxylation of 3-methyl-1-butyne (B31179) to produce the parent acid, 2-methylbut-3-ynoic acid, which can then be esterified. Organocatalytic strategies, for instance, have shown success in the CO₂ fixation of various terminal alkynes under mild conditions, offering a metal-free alternative. organic-chemistry.org Similarly, catalyst systems based on abundant metals like copper or silver, particularly those employing N-heterocyclic carbene (NHC) ligands, have demonstrated high efficacy for this transformation at atmospheric pressure and room temperature. mdpi.comscilit.comacs.org
Future investigations would need to optimize these methods for the specific substrate, focusing on catalyst efficiency, selectivity, and recyclability to develop an economically and environmentally viable synthesis route.
Table 1: Potential Catalytic Systems for Sustainable Synthesis via CO₂ Carboxylation
| Catalyst Type | Metal/Core | Ligand/Co-catalyst | Key Advantages |
|---|---|---|---|
| Organocatalyst | Metal-Free | Bifunctional NHC precursor | Avoids metal contamination, mild conditions. organic-chemistry.org |
| Silver-based | Ag | N-Heterocyclic Carbene (NHC) | High conversion at room temp & 1 atm CO₂. mdpi.com |
| Copper-based | Cu | N-Heterocyclic Carbene (NHC) | High activity and stability. mdpi.comscilit.com |
Chemo- and Regioselective Functionalization Strategies
The bifunctional nature of this compound, with its reactive alkyne and ester groups, presents a rich landscape for chemo- and regioselective functionalization. The terminal alkyne is a prime target for a variety of transformations that could be explored.
One promising avenue is the hydroalkynylation or cross-dimerization with other alkynes. Rhodium-catalyzed systems have been shown to achieve highly chemo- and regioselective head-to-tail cross-dimerization of terminal arylacetylenes and propargylic alcohols. nih.gov Applying this methodology to this compound could lead to the atom-economical synthesis of complex functionalized enynes. Another approach involves dimerization promoted by reagents like methylaluminoxane (B55162) (MAO), which has been effective for a range of terminal alkynes, yielding geminal dimers. nih.govacs.orgfigshare.com
Furthermore, the transition-metal-catalyzed 1,2-difunctionalization of the alkyne moiety using organoboron reagents is a powerful, yet unexplored, strategy for this substrate. acs.orgacs.org Such reactions could introduce two new functional groups across the triple bond in a single, stereochemically defined step, rapidly increasing molecular complexity. Research in this area would focus on controlling the regioselectivity of the additions, which is influenced by the electronic nature of the ester and the steric hindrance from the adjacent methyl group.
Exploration of Novel Catalytic Systems
The development of novel catalysts will be paramount to unlocking the synthetic potential of this compound. While traditional palladium and copper catalysts are staples in alkyne chemistry, future research should explore a broader range of catalytic systems to achieve unique reactivity and selectivity.
Recyclable and Heterogeneous Catalysts offer significant advantages in terms of sustainability and process efficiency. mdpi.com Systems such as metal-organic frameworks (MOFs), porous organic polymers (POPs), and metal nanoparticles supported on materials like silica (B1680970) or graphitic carbon could be developed for reactions involving this compound. mdpi.com These catalysts combine the high activity of homogeneous systems with the ease of separation and reuse characteristic of heterogeneous catalysts.
Iron-catalyzed reactions , such as the regioselective cyclotrimerization of alkynes to form substituted benzenes, represent a cost-effective and environmentally benign alternative to precious metal catalysis. Investigating the behavior of this compound under such conditions could provide access to novel polysubstituted aromatic compounds.
Finally, exploring the use of bifunctional reagents that can activate the molecule in unique ways is a compelling direction. For example, methyl propiolate has been used as a bifunctional additive to activate amino and sulfenamide (B3320178) groups for chemoselective coupling, suggesting that the alkynoate functionality itself can play a role in mediating reactions. acs.org
Table 2: Prospective Catalysts for Alkyne Functionalization
| Catalysis Type | Metal | Reaction Class | Potential Outcome |
|---|---|---|---|
| Homogeneous | Rhodium | Cross-dimerization | Functionalized 1,3-enynes. nih.gov |
| Main Group | Aluminum (MAO) | Dimerization | Geminal 1,3-dienes. nih.gov |
| Heterogeneous | Copper/Silver | Click Chemistry / Cycloadditions | Triazoles and other heterocycles. mdpi.com |
Integration into Flow Chemistry Methodologies
The integration of synthetic routes involving this compound into continuous flow chemistry systems is a significant avenue for future research. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability.
Many reactions involving highly reactive intermediates or exothermic processes, which are common in alkyne chemistry, are safer to conduct in microreactors. For example, the selective hydrogenation of alkynes, a potential transformation for this compound, has been successfully implemented in continuous-flow mode using heterogeneous palladium catalysts. mdpi.com This approach allows for fine-tuning of contact time, temperature, and pressure, which can significantly improve selectivity towards the desired alkene without over-reduction. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
